molecular formula C16H18Cl2FNO2 B4417320 {4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride

{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride

Cat. No. B4417320
M. Wt: 346.2 g/mol
InChI Key: PXEQUNIVSSKNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride is a chemical compound that has been extensively studied by the scientific community due to its potential applications in various fields.

Scientific Research Applications

{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to have potential as a cancer therapeutic agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action

The mechanism of action of {4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce oxidative stress and activate the immune system, leading to cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can cause changes in various biochemical and physiological processes. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on {4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride. One area of focus is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of its use as a cancer therapeutic agent, including the identification of biomarkers that can predict treatment response. Additionally, there is potential for the development of new antimicrobial agents based on the structure of this compound.

properties

IUPAC Name

1-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2.ClH/c1-19-9-11-6-7-15(16(8-11)20-2)21-10-12-13(17)4-3-5-14(12)18;/h3-8,19H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQUNIVSSKNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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